molecular formula C19H13BrN2O5 B4057900 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4057900
M. Wt: 429.2 g/mol
InChI Key: QVNGVAHUWQUZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H13BrN2O5 and its molecular weight is 429.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one is 428.00078 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Derivatives Synthesis

Structural Characteristics of Nitroindoles Nitroindoles, closely related to the compound , exhibit specific rotational and bonding characteristics due to their nitro groups and substituted propyl units. This foundational knowledge is crucial for understanding the reactivity and potential applications of such compounds in further chemical synthesis and biological activity studies (Garcia et al., 1999).

Anti-inflammatory and Analgesic Properties A study involving the synthesis of indomethacin analogs, which share a structural resemblance with the compound , highlighted potential anti-inflammatory and analgesic properties without the gastrointestinal toxicities often associated with NSAIDs. This suggests a promising avenue for developing new therapeutic agents that mitigate common side effects (Bhandari et al., 2010).

Application in Cytochemistry

Cytochemical Substrates for Acid Phosphatase Derivatives of indolyl phosphates, including structures similar to the target compound, have been synthesized for use as cytochemical substrates. These substrates facilitate the demonstration of acid phosphatase activity, indicating applications in biological research and diagnostic assays (Rabiger et al., 1970).

Supramolecular Chemistry

Supramolecular Structures Research on isomeric pairs similar to the target compound provides insight into the intramolecular and intermolecular interactions that can influence the formation of supramolecular structures. These findings have implications for the design of new materials and nanotechnology applications (Gomes et al., 2013).

Chemical Reactivity and Modification

Reporter Group Chemistry Studies on the reactivity of nitrobenzyl moieties with amino acid esters, resembling the functional groups in the target compound, shed light on potential biochemical probe applications. This reactivity profile is essential for developing tools in biochemical research, including protein labeling and tracking (Loudon & Koshland, 1970).

Marine Alkaloid Synthesis The synthesis of indole derivatives with bromination patterns offers insights into the structural analogs of marine alkaloids, pointing to the biodiversity-inspired development of new pharmaceuticals and natural product research (Hino et al., 1990).

properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-2-9-21-16-8-5-13(20)10-15(16)19(25,18(21)24)11-17(23)12-3-6-14(7-4-12)22(26)27/h1,3-8,10,25H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGVAHUWQUZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.